[2-(5-fluoropyrimidin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol
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Overview
Description
[2-(5-fluoropyrimidin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol is a complex organic compound that features a fluoropyrimidine moiety attached to an octahydroisoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-fluoropyrimidin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol typically involves multi-step organic reactions. One common approach starts with the preparation of the fluoropyrimidine core, which can be synthesized by reacting 2-chloro-5-fluoropyrimidine with appropriate nucleophiles . The octahydroisoindole moiety can be introduced through a series of hydrogenation and cyclization reactions . The final step involves the coupling of the fluoropyrimidine and octahydroisoindole intermediates under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity . Continuous flow chemistry and automated synthesis platforms are also employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
[2-(5-fluoropyrimidin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products
Major products formed from these reactions include various substituted pyrimidines, alcohols, and ketones, which can be further utilized in different synthetic applications .
Scientific Research Applications
Chemistry
In chemistry, [2-(5-fluoropyrimidin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The fluoropyrimidine moiety is known for its bioactivity, making it a valuable component in the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential as antiviral, anticancer, and anti-inflammatory agents. The presence of fluorine atoms can improve the metabolic stability and bioavailability of these drugs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [2-(5-fluoropyrimidin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The compound can also interfere with nucleic acid synthesis and function, making it a potential candidate for antiviral and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Voriconazole: A triazole antifungal medication with a similar fluoropyrimidine structure.
5-fluoropyrimidin-2-yl)methanol: A related compound with similar chemical properties.
2-chloro-5-fluoropyrimidine: Another fluoropyrimidine derivative used in organic synthesis.
Uniqueness
What sets [2-(5-fluoropyrimidin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol apart is its unique combination of the fluoropyrimidine and octahydroisoindole moieties. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H18FN3O |
---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
[2-(5-fluoropyrimidin-4-yl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol |
InChI |
InChI=1S/C13H18FN3O/c14-11-5-15-9-16-12(11)17-6-10-3-1-2-4-13(10,7-17)8-18/h5,9-10,18H,1-4,6-8H2 |
InChI Key |
FNDWKAMCUUYKDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CN(CC2C1)C3=NC=NC=C3F)CO |
Origin of Product |
United States |
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